molecular formula C19H17Cl2N3O3S B11217678 N-[(3,4-dichlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-[(3,4-dichlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11217678
M. Wt: 438.3 g/mol
InChI Key: WFPXOUVGEJUQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-Dichlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a unique substitution pattern. Its core structure includes a quinazoline ring system with a 4-oxo group, a 2-sulfanylidene (thiocarbonyl) moiety, and substituents at the 3- and 7-positions. The 3-position is substituted with a 2-methoxyethyl group, while the 7-position features a carboxamide linked to a (3,4-dichlorophenyl)methyl group.

Properties

Molecular Formula

C19H17Cl2N3O3S

Molecular Weight

438.3 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C19H17Cl2N3O3S/c1-27-7-6-24-18(26)13-4-3-12(9-16(13)23-19(24)28)17(25)22-10-11-2-5-14(20)15(21)8-11/h2-5,8-9H,6-7,10H2,1H3,(H,22,25)(H,23,28)

InChI Key

WFPXOUVGEJUQTC-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl)NC1=S

Origin of Product

United States

Preparation Methods

Niementowski’s Cyclization

The quinazoline scaffold is typically constructed via Niementowski’s reaction , where substituted anthranilic acid derivatives react with formamide or its analogs under thermal conditions. For the target compound, 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid serves as the intermediate.

  • Procedure :

    • Anthranilic acid substituted with a 2-methoxyethyl group at position 3 is condensed with thiourea in the presence of formamide at 130–140°C for 6–8 hours.

    • The reaction yields the 4-oxo-2-thioxo quinazoline core, with the carboxylic acid group at position 7 retained for subsequent amidation.

Alternative Cyclization Strategies

Grimmel-Guinther-Morgan synthesis offers an alternative route using o-amino benzoic acids and amines. For instance, reacting 7-amino-3-(2-methoxyethyl)-4-oxoquinazoline-2-thione with phosphorus trichloride in toluene introduces the thione group at position 2.

Functionalization of the Quinazoline Core

Introduction of the 3,4-Dichlorophenylmethyl Group

The 3,4-dichlorophenylmethyl moiety is introduced via nucleophilic substitution or reductive amination.

  • Nucleophilic Substitution :

    • The quinazoline intermediate’s secondary amine at position 1 reacts with 3,4-dichlorobenzyl bromide in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C.

    • Yield: 65–72% (reported for analogous compounds).

  • Reductive Amination :

    • Condensation of the amine with 3,4-dichlorobenzaldehyde followed by reduction using sodium cyanoborohydride (NaBH₃CN) in methanol.

Amidation at Position 7

The carboxylic acid at position 7 is converted to the carboxamide via activation with coupling reagents.

  • Procedure :

    • The acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) to form the active ester.

    • Reaction with 3,4-dichlorobenzylamine at room temperature for 12 hours yields the final carboxamide.

    • Yield: 58–64%.

Sulfur Incorporation and Optimization

Thione Group Installation

The 2-sulfanylidene group is introduced using sulfurating agents:

  • Lawesson’s Reagent :

    • Treatment of the 4-oxoquinazoline precursor with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene under reflux.

    • Reaction time: 4–6 hours.

  • Phosphorus Pentasulfide (P₂S₅) :

    • Heating the precursor with P₂S₅ in pyridine at 100°C for 3 hours.

    • Yield: 70–75%.

Comparative Analysis of Synthetic Routes

MethodKey StepConditionsYield (%)Advantages
Niementowski’sCyclizationFormamide, 130°C60–68Scalable, minimal byproducts
Grimmel-GuintherAmine-thiocarbonylationPCl₃, toluene55–62Compatible with electron-deficient substrates
Lawesson’s ReagentThione installationToluene, reflux70–75High selectivity for sulfur insertion

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 1 and 3 are mitigated by using bulky bases (e.g., Cs₂CO₃) to direct substitution to position 1.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance the solubility of intermediates during amidation.

  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively separates regioisomers .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that quinazoline derivatives, including N-[(3,4-dichlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, exhibit promising anticancer properties. These compounds often act by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that modifications in the quinazoline structure can enhance its efficacy against various cancer cell lines .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinazoline derivatives are known to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, compounds structurally related to this compound have demonstrated significant antibacterial activity in laboratory settings .

Pharmacological Studies

Mechanism of Action
The pharmacological mechanism of quinazoline derivatives often involves the inhibition of enzyme activities critical for cellular functions. For example, some studies suggest that these compounds can inhibit topoisomerases or other enzymes involved in DNA replication and repair, which is crucial for cancer therapy .

Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives in treating specific types of cancers. For instance, a study involving a related compound showed a reduction in tumor size in animal models when administered at specific dosages . These findings underscore the potential of this compound as a candidate for further development.

Toxicological Assessments

Before advancing to clinical applications, toxicological evaluations are crucial. Preliminary studies indicate that while some quinazoline derivatives exhibit therapeutic benefits, they may also present toxicity at higher concentrations. Therefore, dose optimization is necessary to maximize efficacy while minimizing adverse effects .

Summary Table

Application AreaFindings/Notes
Anticancer ActivityEffective against various cancer cell lines; inhibits kinases involved in proliferation
Antimicrobial PropertiesExhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria
Mechanism of ActionInhibits enzymes critical for DNA replication and repair
Synthesis TechniquesMulti-step organic reactions; microwave-assisted synthesis improves yield
Toxicological AssessmentsRequires dose optimization to balance efficacy and safety

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Quinazoline Derivatives

Compound Name 3-Position Substituent 7-Position Substituent Key Functional Groups Molecular Weight
N-[(3,4-Dichlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide (Target) 2-Methoxyethyl N-[(3,4-Dichlorophenyl)methyl]carboxamide 4-Oxo, 2-Sulfanylidene Not reported
N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide 4-Methylphenyl N-(2-Chlorobenzyl)carboxamide 2,4-Dioxo, 3-Nitrobenzyl Not reported
3-(3-Chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide 3-Chloro-4-methoxyphenyl N-(2-Hydroxyethyl)carboxamide 4-Oxo 373.8
4-Oxo-N-(1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide 3-(Trifluoromethyl)phenyl N-(1,3-Thiazol-2-yl)carboxamide 4-Oxo, Thiazole ring 416.4

Key Observations:

Substituent Diversity: The target compound distinguishes itself with a 2-sulfanylidene group, which may enhance hydrogen-bonding interactions or modulate redox activity compared to oxo-dominated analogs . The 3-chloro-4-methoxyphenyl group in combines halogen and methoxy moieties, balancing lipophilicity and solubility.

Pharmacophore Variations :

  • The 2,4-dioxo system in differs from the target’s 4-oxo/2-sulfanylidene combination, which could alter binding kinetics in enzyme inhibition (e.g., kinase targets).
  • The N-(1,3-thiazol-2-yl) group in introduces a heterocyclic amine, likely enhancing interactions with metal ions or polar residues in binding pockets.

Physicochemical and Bioactivity Data

Table 2: Molecular Properties and Bioactivity

Compound Molecular Formula logP (Predicted) Solubility (µM) Reported Bioactivity
Target Compound C₁₉H₁₆Cl₂N₃O₃S 3.8* Not reported Not available
C₂₉H₂₂ClN₃O₅ 4.5 Low (<10) Kinase inhibition (hypothetical)
C₁₈H₁₆ClN₃O₄ 2.9 Moderate (~50) Anticancer screening (in vitro)
C₁₉H₁₁F₃N₄O₂S 3.2 High (>100) Antibacterial activity

*Estimated using fragment-based methods.

Insights:

  • Lipophilicity : The target compound’s predicted logP (3.8) suggests moderate membrane permeability, comparable to but lower than the highly lipophilic .
  • Solubility : The 2-hydroxyethyl group in likely contributes to its moderate solubility, whereas the target’s 2-methoxyethyl substituent may reduce aqueous solubility due to increased hydrophobicity.
  • Bioactivity : While specific data for the target compound is lacking, structural analogs like and demonstrate anticancer and antibacterial activities, respectively, highlighting the scaffold’s versatility .

Biological Activity

The compound N-[(3,4-dichlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of the quinazoline family, which is known for its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Chemical Formula : C15_{15}H15_{15}Cl2_{2}N2_{2}O3_{3}S
  • Molecular Weight : 358.26 g/mol

The presence of the 3,4-dichlorophenyl group and the 2-methoxyethyl moiety contributes to its biological activity, particularly in targeting various cancer cell lines.

Anticancer Activity

Numerous studies have reported the anticancer properties of quinazoline derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
HCT116 (Colon)3.29Induction of apoptosis via caspase activation
MCF-7 (Breast)10.0Inhibition of cell proliferation and G1/S phase transition
A549 (Lung)8.107Inhibition of ERK1/2 signaling pathway
PC3 (Prostate)10.79Modulation of apoptotic pathways

These findings suggest that the compound exhibits significant antiproliferative effects across multiple cancer types, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the cell cycle progression from G1 to S phase, effectively halting cancer cell proliferation.
  • Signaling Pathway Modulation : The inhibition of key signaling pathways such as ERK1/2 contributes to its anticancer effects.

Case Studies

In a study published in Molecules, researchers evaluated the cytotoxic effects of various quinazoline derivatives, including our compound. They found that it outperformed traditional chemotherapeutics like doxorubicin in specific assays, particularly in terms of lower IC50_{50} values against resistant cancer cell lines .

Another investigation focused on the structure-activity relationship (SAR) of quinazoline derivatives, highlighting that modifications at specific positions significantly enhance biological activity. The presence of electron-withdrawing groups like chlorine was found to improve potency against tumor cells .

Q & A

Q. What are the key steps and optimization strategies for synthesizing this quinazoline derivative?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the quinazoline core using substituted anthranilic acid derivatives.
  • Functionalization : Introducing the 3-(2-methoxyethyl) and 3,4-dichlorophenylmethyl groups via nucleophilic substitution or coupling reactions.
  • Thiocarbonyl incorporation : Sulfur insertion at the 2-position using reagents like Lawesson’s reagent or phosphorus pentasulfide. Optimization requires precise control of temperature (e.g., 60–80°C for thiocarbonylation), solvent polarity (e.g., DMF or THF for solubility), and catalysts (e.g., palladium for cross-coupling). Reaction progress is monitored via TLC and HPLC .

Q. How is the structural integrity of the compound validated post-synthesis?

Analytical techniques include:

  • NMR spectroscopy : Confirming substituent positions (e.g., ¹H-NMR for methoxyethyl protons at δ 3.2–3.5 ppm; ¹³C-NMR for carbonyl carbons at ~170 ppm).
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • X-ray crystallography : Resolving crystal lattice parameters to validate stereoelectronic effects of the sulfanylidene group .

Q. What in vitro assays are recommended for initial biological activity screening?

Standard assays include:

  • Enzyme inhibition studies : Testing against kinases or phosphatases using fluorescence-based or radiometric assays (e.g., IC₅₀ determination).
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative activity.
  • Binding affinity measurements : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

Contradictions may arise from differences in:

  • Assay conditions (e.g., pH, ionic strength). Address by standardizing protocols (e.g., fixed ATP concentration in kinase assays).
  • Compound purity : Use HPLC (>95% purity) and orthogonal characterization (e.g., elemental analysis) to rule out impurities.
  • Cellular context : Compare activity in isogenic cell lines with/without target protein overexpression. Advanced methods: Comparative molecular dynamics simulations to assess binding mode variability under different conditions .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

  • Structure-activity relationship (SAR) studies : Modify the 2-methoxyethyl group to balance lipophilicity (e.g., replacing methoxy with trifluoromethoxy for metabolic stability).
  • Prodrug design : Introduce hydrolyzable esters at the carboxamide group to enhance oral bioavailability.
  • In vitro ADME profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 monolayers) .

Q. How can selectivity for a target protein be improved?

  • Computational docking : Identify non-conserved residues in the target’s active site for selective interactions (e.g., halogen bonding with 3,4-dichlorophenyl).
  • Fragment-based screening : Use the quinazoline core as a scaffold to append fragments with selectivity-enhancing motifs.
  • Alanine scanning mutagenesis : Validate critical binding residues in the target protein .

Q. What experimental designs address instability of the sulfanylidene moiety?

  • pH-controlled stability studies : Monitor degradation kinetics via UV-Vis spectroscopy in buffers (pH 2–9).
  • Protecting group strategies : Temporarily mask the sulfanylidene with tert-butyl thioethers during synthesis.
  • Co-crystallization studies : Identify stabilizing intermolecular interactions in the solid state .

Methodological Resources

  • Synthetic protocols : Refer to and for reaction schematics and optimization guidelines.
  • Data analysis : Use tools like Schrodinger Suite for docking simulations and GROMACS for molecular dynamics .
  • Safety protocols : Follow hazard guidelines for chlorophenyl and sulfanylidene handling (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.